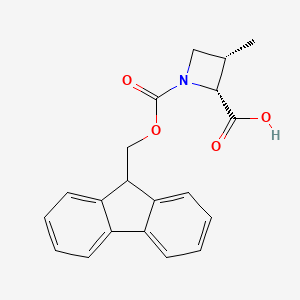
(2R,3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methyl-azetidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methyl-azetidine-2-carboxylic acid: is a chiral compound that belongs to the class of azetidine carboxylic acids It features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methyl-azetidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as fluorenylmethanol and azetidine derivatives.
Protection of Amino Group: The amino group of the azetidine derivative is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This step is usually carried out using Fmoc chloride in the presence of a base like triethylamine.
Formation of Azetidine Ring: The azetidine ring is formed through cyclization reactions, often involving the use of strong bases or catalysts to facilitate the ring closure.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high yield and purity, making the compound suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can be performed on the azetidine ring or the fluorenylmethoxycarbonyl group, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, especially at the azetidine ring, where various substituents can be introduced to modify its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or halides under basic or acidic conditions.
Major Products:
Oxidation: Fluorenone derivatives.
Reduction: Reduced azetidine or fluorenylmethoxycarbonyl derivatives.
Substitution: Substituted azetidine derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Peptide Synthesis: The compound is widely used in peptide synthesis as a protecting group for amino acids, facilitating the stepwise assembly of peptides.
Chiral Catalysts: It serves as a chiral building block in the synthesis of chiral catalysts used in asymmetric synthesis.
Biology:
Enzyme Inhibitors: The compound and its derivatives are studied for their potential as enzyme inhibitors, which can be used in drug discovery and development.
Protein Labeling: It is used in the labeling of proteins for various biochemical assays.
Medicine:
Drug Development: The compound is explored for its potential therapeutic applications, including the development of new drugs targeting specific biological pathways.
Industry:
Material Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (2R,3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methyl-azetidine-2-carboxylic acid involves its interaction with specific molecular targets. The fluorenylmethoxycarbonyl group acts as a protecting group, preventing unwanted reactions during peptide synthesis. The azetidine ring provides structural rigidity and chirality, which can influence the compound’s interaction with biological targets. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanoic acid: This compound features a similar fluorenylmethoxycarbonyl group but differs in the structure of the azetidine ring.
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: Another compound with the fluorenylmethoxycarbonyl group, used in peptide synthesis.
Uniqueness:
Structural Features: The unique combination of the azetidine ring and the fluorenylmethoxycarbonyl group provides distinct chemical and physical properties.
Chirality: The specific stereochemistry of the compound (2R,3S) imparts unique chiral properties, making it valuable in asymmetric synthesis and chiral catalysis.
Versatility: The compound’s ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
Properties
Molecular Formula |
C20H19NO4 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
(2R,3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methylazetidine-2-carboxylic acid |
InChI |
InChI=1S/C20H19NO4/c1-12-10-21(18(12)19(22)23)20(24)25-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17-18H,10-11H2,1H3,(H,22,23)/t12-,18+/m0/s1 |
InChI Key |
OTDFSTKXUDDEDM-KPZWWZAWSA-N |
Isomeric SMILES |
C[C@H]1CN([C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CC1CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![[(1R,3S,5R)-5-methyl-2-azabicyclo[3.1.0]hexan-3-yl]methanol;hydrochloride](/img/structure/B13905594.png)
![4-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B13905596.png)

![Tert-butyl (1S,2R,5R)-3-benzyl-2-(2-hydroxyethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13905625.png)
